molecular formula C18H26N6OS B6500149 N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopentanecarboxamide CAS No. 946210-98-6

N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopentanecarboxamide

Cat. No.: B6500149
CAS No.: 946210-98-6
M. Wt: 374.5 g/mol
InChI Key: LNTLOQMRZFTZKV-UHFFFAOYSA-N
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Description

N-{2-[6-(Methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopentanecarboxamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a methylthio group at position 6, a pyrrolidine substituent at position 4, and a cyclopentanecarboxamide side chain. Its structural features, including the pyrrolidine ring and cyclopentane moiety, are designed to optimize binding affinity, solubility, and metabolic stability compared to earlier analogs.

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6OS/c1-26-18-21-15(23-9-4-5-10-23)14-12-20-24(16(14)22-18)11-8-19-17(25)13-6-2-3-7-13/h12-13H,2-11H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTLOQMRZFTZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3CCCC3)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions:

ReagentSolventTemperatureTimeYieldSource
NaSMeDMF60°C4 h85%
NH₃ (gas)EtOHReflux6 h78%

Alkylation at Position 1: Ethyl Linker Installation

Position 1 alkylation is critical for attaching the ethyl-carboxamide side chain. Sodium hydride (NaH) in acetonitrile enables efficient alkylation using iodoethane or bromoethyl precursors. For instance, treating 4-(pyrrolidin-1-yl)-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine with 1-bromo-2-aminoethane in acetonitrile at 50°C for 3 hours yields the 1-ethylamino derivative (77%).

Optimization Note :
Phase-transfer catalysis (e.g., tetrabutylammonium bromide) improves reactivity in non-polar solvents, reducing side products.

Cyclopentanecarboxamide Coupling

The final step involves amide bond formation between the ethylamine linker and cyclopentanecarboxylic acid. Standard coupling agents like HATU or EDCl facilitate this under inert conditions. A representative protocol uses HATU (1.1 equiv) and DIPEA (3 equiv) in DMF, yielding 89% of the target compound after purification.

Analytical Validation :

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 3.82 (t, 2H, -CH₂NH-), 2.55 (s, 3H, -SMe).

  • HPLC Purity : >99% (C18 column, 0.1% TFA/ACN).

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction times. For example, the 4-(pyrrolidin-1-yl) substitution step achieves completion in 30 minutes (vs. 12 hours conventionally) with maintained yield.

Solid-Phase Extraction (SPE) Purification

Simplified purification using cation-exchange cartridges (e.g., CM Sep-Pak) effectively isolates intermediates, reducing reliance on column chromatography.

Challenges and Mitigation Strategies

  • Regioselectivity Issues : Competing alkylation at N2 vs. N1 is minimized using bulky bases (e.g., NaH) and polar aprotic solvents.

  • Amide Hydrolysis : Avoid aqueous workup post-coupling; use anhydrous DMF and low temperatures .

Chemical Reactions Analysis

Functionalization at Position 6 (Methylsulfanyl Group)

The methylsulfanyl group at position 6 is introduced via nucleophilic aromatic substitution (SNAr) . A chlorine atom at this position is replaced by methylthiolate under basic conditions .

Substitution Reaction Conditions Yield
6-Chloro → 6-SMeNaSMe, DMF, 80°C, 12 h~75%

Ethyl Linker Formation

The ethyl chain connecting the pyrazolo-pyrimidine core to the carboxamide is synthesized via alkylation or Mitsunobu reaction using 2-bromoethylamine derivatives .

Method Reagents Solvent
MitsunobuDIAD, PPh₃, THFTHF, 0°C→RT

Cyclopentanecarboxamide Formation

The terminal carboxamide is formed via amide coupling between cyclopentanecarboxylic acid and the ethylamine intermediate. Activators like HATU or EDCl are employed .

Coupling Agent Base Efficiency
HATUDIPEA, DCM>90%

Oxidation of Methylsulfanyl Group

The thioether can be oxidized to sulfone using m-CPBA or H₂O₂ :

SMem-CPBA, CH₂Cl₂SO₂Me\text{SMe} \xrightarrow{\text{m-CPBA, CH₂Cl₂}} \text{SO₂Me}

Conditions : 0°C → RT, 4 h, 85% yield .

Hydrolysis of Amide Bond

The carboxamide undergoes hydrolysis under acidic or basic conditions to form carboxylic acid :

RCONHR’HCl (6M), refluxRCOOH + H₂NR’\text{RCONHR'} \xrightarrow{\text{HCl (6M), reflux}} \text{RCOOH + H₂NR'}

Stability Under Pharmacological Conditions

The compound shows stability in:

  • pH 7.4 buffer (t₁/₂ > 24 h at 37°C)

  • Liver microsomes (CYP450-mediated oxidation observed at SMe group) .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds related to N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopentanecarboxamide exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been studied for their ability to inhibit specific kinases involved in cancer proliferation.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a structurally similar compound showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .

CompoundTarget KinaseIC50 (nM)
Compound ABRAF50
Compound BEGFR75
Compound CVEGFR30

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can modulate pathways associated with inflammation, potentially offering therapeutic benefits for conditions like rheumatoid arthritis.

Case Study:
In a recent investigation, this compound was found to reduce the production of pro-inflammatory cytokines in human macrophages .

RORγt Modulation

This compound serves as a modulator of RORγt (Retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in immune response and inflammation. Its modulation can have implications for autoimmune diseases.

Research Findings:
A patent application highlighted the potential of similar compounds as RORγt modulators for treating autoimmune conditions such as multiple sclerosis and psoriasis .

ApplicationDisease TargetedMechanism
Autoimmune TherapyMultiple SclerosisRORγt Inhibition
Autoimmune TherapyPsoriasisRORγt Modulation

Antimicrobial Activity

Emerging studies suggest that compounds with similar structures may exhibit antimicrobial properties against various pathogens, including bacteria and fungi.

Case Study:
A research article reported that derivatives showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. Its binding affinity and specificity determine its biological effects. Key pathways include:

  • Inhibition/Activation of Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, altering their activity.

  • Receptor Binding: It can interact with cell surface or intracellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives are widely explored for their pharmacological properties. Below is a detailed comparison of the target compound with two structurally related analogs, highlighting key differences in substituents and their implications for activity and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Substituent at Position 4 Carboxamide Side Chain Molecular Weight (g/mol) Key Features
N-{2-[6-(Methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopentanecarboxamide Pyrrolidine Cyclopentane ~376.5 (estimated) Enhanced lipophilicity; potential for prolonged half-life due to cyclopentane.
N-{2-[6-(Methylsulfanyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopropanecarboxamide Morpholine Cyclopropane 362.45 Higher polarity from morpholine; cyclopropane may reduce metabolic stability.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Fluorophenyl-chromenone Isopropyl-benzamide 589.1 (M+1) Bulky chromenone group for kinase selectivity; fluorination enhances potency.

Substituent Effects on Pharmacokinetics

  • Pyrrolidine vs. Morpholine at Position 4 : Pyrrolidine (5-membered ring) offers greater conformational flexibility compared to morpholine (6-membered ring with oxygen). This flexibility may improve binding to kinases with deeper hydrophobic pockets, while morpholine’s oxygen atom could enhance solubility but reduce membrane permeability .
  • Cyclopentane vs. Cyclopropane in the analog introduces ring strain, which may accelerate metabolic degradation.

Research Findings and Limitations

  • Kinase Inhibition: While the target compound lacks published IC50 data, its structural analogs suggest mid-nanomolar potency against kinases like mTOR or CDK2. For example, morpholine-based analogs show IC50 values of 10–50 nM in kinase assays .
  • Metabolic Stability : Cyclopentane’s larger ring size may mitigate CYP450-mediated oxidation compared to cyclopropane, as seen in preclinical studies of related compounds .
  • Synthetic Accessibility: The pyrrolidine substituent simplifies synthesis compared to chromenone-containing derivatives , which require multi-step coupling reactions.

Biological Activity

N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopentanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The compound is synthesized through a series of chemical reactions involving pyrrolidine and pyrazolo[3,4-d]pyrimidine derivatives. The synthesis typically involves:

  • Formation of the pyrazolo[3,4-d]pyrimidine core.
  • Introduction of the methylsulfanyl group.
  • Coupling with cyclopentanecarboxamide.

The specific synthetic route may vary based on the desired purity and yield, with various methods documented in the literature .

Antitumor Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antitumor properties. The compound has shown promising results in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. For instance:

  • Compound 7f , structurally related to our target compound, demonstrated an IC50 value of 1.83 µM against DHFR, which is comparable to methotrexate (IC50 = 5.57 µM) .
  • In vitro studies on MCF-7 breast cancer cells revealed that these compounds could induce apoptosis by upregulating pro-apoptotic proteins such as caspases while downregulating anti-apoptotic proteins like Bcl-2 .

Enzyme Inhibition

The primary mechanism of action for this compound appears to be through the inhibition of DHFR:

  • The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine nucleus enhance DHFR inhibition .
  • The compound's ability to cross cell membranes due to its lipophilic nature may also contribute to its efficacy .

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds:

Study Findings
Wang et al. (2015)Identified pyrrolo[2,3-d]pyrimidines as potential antitumor agents targeting folate receptors.
Recent Evaluation (2022)Compound 7f showed significant cytotoxicity against multiple cancer cell lines while exhibiting low toxicity in normal cells .
Research on AntivirulenceCompounds structurally related to our target were evaluated for their ability to inhibit virulence factors in pathogenic bacteria .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for pyrazolo[3,4-d]pyrimidine derivatives, and how can they be adapted for the target compound?

  • Methodological Answer: Synthesis typically involves multi-step reactions, such as:

  • Cyclocondensation : Use α-chloroacetamides or 2-chloro-1-(arylpiperazine-1-yl)ethanones as intermediates to introduce the pyrrolidinyl and methylsulfanyl groups .
  • Copolymerization : Optimize reaction conditions (e.g., solvent, temperature, initiators like ammonium persulfate) for controlled polymerization, as demonstrated in polycationic dye-fixative syntheses .
  • Purification : Employ column chromatography (e.g., silica gel) and recrystallization (ethanol/water mixtures) for isolating intermediates .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodological Answer:

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions (e.g., pyrrolidinyl protons at δ 2.5–3.5 ppm, pyrimidine carbons at δ 150–160 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • Elemental Analysis : Validate purity (>98%) via combustion analysis for C, H, N, and S .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer:

  • PPE : Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact, as pyrimidine derivatives may cause irritation .
  • Ventilation : Use fume hoods during synthesis due to volatile reagents (e.g., chlorinated solvents) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity for the pyrazolo[3,4-d]pyrimidine core?

  • Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, stoichiometry) systematically, as shown in flow-chemistry optimizations .
  • Catalysis : Explore palladium-catalyzed cross-coupling for regioselective functionalization .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer:

  • Dose-Response Analysis : Validate potency (e.g., IC50_{50}) across multiple assays (MTT, kinase inhibition) to rule out false positives .
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation explains variability in cellular vs. enzymatic assays .
  • Molecular Dynamics Simulations : Predict binding modes to clarify discrepancies in structure-activity relationships (SAR) .

Q. How can computational methods guide the design of derivatives with enhanced target affinity?

  • Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., CDK9) and prioritize substituents improving binding energy .
  • QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft EsE_s) parameters with activity data .

Contradiction Analysis and Experimental Design

Q. Why do solubility issues arise in biological assays, and how can they be mitigated?

  • Methodological Answer:

  • Co-solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain compound solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .

Q. How to address conflicting reports on the compound’s mechanism of action?

  • Methodological Answer:

  • Biochemical Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

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